Cinnamyloxybenzene can be derived from the reaction of cinnamyl alcohol with phenol, which is a common method for its synthesis. It can also be found in certain essential oils and plant extracts, where it may contribute to the biological activity of these natural products.
Cinnamyloxybenzene belongs to the class of phenolic compounds and is categorized under ethers due to the presence of an ether linkage between the cinnamyl and phenyl groups. Its structure allows for various chemical interactions, making it a subject of interest in organic chemistry.
The synthesis of cinnamyloxybenzene can be achieved through several methods, with the most notable being:
The direct etherification reaction can be represented as follows:
This reaction generally proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the electrophilic carbon of the cinnamyl group.
Cinnamyloxybenzene has a molecular formula of . Its structure features a benzene ring bonded to a cinnamyl group through an ether linkage. The compound exhibits both hydrophobic and polar characteristics due to its aromatic and aliphatic components.
Cinnamyloxybenzene can participate in various chemical reactions, including:
For example, when treated with bromine in a non-polar solvent, cinnamyloxybenzene may undergo bromination at the para position relative to the ether linkage:
Research indicates that compounds similar to cinnamyloxybenzene may exhibit antioxidant properties and could potentially modulate inflammatory responses through inhibition of specific pathways involved in oxidative stress.
Cinnamyloxybenzene has potential applications in several areas:
Cinnamyloxybenzene derivatives originate from the phenylpropanoid pathway, a primary metabolic route in plants that transforms aromatic amino acids into diverse phenolic compounds. The biosynthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (EC 4.3.1.24), yielding trans-cinnamic acid as the foundational C₆-C₃ skeleton [3] [7]. This reaction is rate-limiting and tightly regulated at transcriptional and post-translational levels. Subsequently, cinnamate 4-hydroxylase (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, introduces a para-hydroxyl group to form p-coumaric acid [3] [7]. The third core enzyme, 4-coumarate:CoA ligase (EC 6.2.1.12), activates p-coumaric acid to its CoA-thioester derivative through ATP-dependent adenylation [1] [3]. This p-coumaroyl-CoA serves as the central branch point for downstream diversification into cinnamyloxybenzene derivatives and other phenylpropanoids.
Table 1: Core Enzymes in Early Phenylpropanoid Metabolism
Enzyme | EC Number | Reaction Catalyzed | Cofactors/Substrates |
---|---|---|---|
Phenylalanine ammonia-lyase | 4.3.1.24 | L-Phenylalanine → trans-Cinnamic acid + NH₃ | - |
Cinnamate 4-hydroxylase | 1.14.14.91 | trans-Cinnamic acid + O₂ → p-Coumaric acid | NADPH, O₂, Cytochrome P450 |
4-Coumarate:CoA ligase | 6.2.1.12 | p-Coumaric acid + ATP + CoA → p-Coumaroyl-CoA | ATP, Coenzyme A, Mg²⁺ |
Recent studies reveal that bifunctional phenylalanine/tyrosine ammonia-lyases in certain plant lineages directly convert tyrosine to p-coumaric acid, bypassing the hydroxylation step [7]. Kinetic analyses indicate these enzymes exhibit substrate promiscuity, accommodating hydroxylated and methoxylated cinnamic acid derivatives. The spatial organization of these enzymes in membrane-associated metabolons enhances pathway flux efficiency, as evidenced by fluorescence resonance energy transfer studies in Arabidopsis thaliana [1].
The BAHD acyltransferase family (named after initial members BEAT, AHCT, HCBT, DAT) governs the conjugation of phenylpropanoid precursors to form cinnamyloxybenzene derivatives. These soluble cytosolic enzymes, typically 48-55 kDa, utilize acyl-CoA donors (e.g., cinnamoyl-CoA, coumaroyl-CoA) and acceptor molecules (alcohols, amines, flavonoids) to form esters or amides [4] [8]. Two conserved motifs define BAHD functionality: the HXXXD catalytic motif near the enzyme center facilitates nucleophilic attack through histidine-mediated deprotonation of acceptor substrates, while the DFGWG motif near the C-terminus stabilizes CoA binding [4].
Structural analyses of Medicago truncatula anthocyanin malonyltransferase (MtMaT1) and Hordeum vulgare agmatine coumaroyltransferase (HvACT) reveal a two-domain architecture connected by a flexible crossover loop [4]. The catalytic mechanism involves:
Table 2: BAHD Acyltransferases in Cinnamyloxybenzene Synthesis
Enzyme Example | Acyl Donor | Acceptor Substrate | Product Formed |
---|---|---|---|
Anthocyanin malonyltransferase | Malonyl-CoA | Anthocyanin glucoside | Malonylated anthocyanin |
Agmatine coumaroyltransferase | p-Coumaroyl-CoA | Agmatine | Coumaroyl-agmatine |
Vinorine synthase | Secologanin-derived | Tryptamine | Vinorine (alkaloid precursor) |
Deacetylvindoline acetyltransferase | Acetyl-CoA | Deacetylvindoline | Vindoline (terpenoid indole alkaloid) |
Substrate specificity is determined by residues lining the catalytic pocket. For instance, site-directed mutagenesis of Taxus cuspidata 10-deacetylbaccatin III-10β-O-acetyltransferase (TcDBAT) demonstrated that aspartate-to-alanine substitution in the HXXXD motif reduces activity by >90% [4]. BAHD family expansion through gene duplication events enables neofunctionalization, allowing specific enzymes to utilize cinnamoyl-CoA derivatives for cinnamyloxybenzene production.
The biosynthesis of cinnamyloxybenzene derivatives is transcriptionally coordinated by hierarchical regulatory networks. MYB transcription factors form central hubs, activating phenylpropanoid genes by binding AC-rich cis-elements in their promoters [1] [10]. In Arabidopsis thaliana, the MYB75/PAP1 regulator enhances flux into the pathway by upregulating phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:CoA ligase [1]. Similarly, NAC transcription factors (e.g., NST1, NST3) activate secondary cell wall biosynthesis, inducing cinnamoyl-CoA reductase and cinnamyl alcohol dehydrogenase genes that generate monolignol precursors shared with cinnamyloxybenzene pathways [6] [10].
Pathogen challenge induces rapid transcriptional reprogramming. In Gossypium hirsutum (cotton), Verticillium dahliae infection upregulates GhCAD35, GhCAD45, and GhCAD43 genes encoding cinnamyl alcohol dehydrogenases within 24–48 hours [10]. Virus-induced gene silencing of these genes:
Table 3: Transcription Factors Regulating Phenylpropanoid Genes
Transcription Factor | Family | Target Genes | Biological Effect |
---|---|---|---|
MYB75/PAP1 | MYB | PAL, C4H, 4CL | Anthocyanin accumulation |
NST1/NST3 | NAC | CCR, CAD, F5H | Secondary cell wall formation |
ODO1 | R2R3-MYB | CM, PAL | Floral volatile synthesis |
MYB12 | MYB | CHS, CHI, FLS | Flavonol glycoside production |
Hormonal signaling integrates environmental cues into this regulatory framework. Salicylic acid mediates pathogen-responsive induction, whereas jasmonate coordinates insect/herbivore-triggered phenylpropanoid accumulation [10]. Epigenetic modifications further fine-tune expression; histone H3 lysine 9 acetylation correlates with chromatin relaxation at phenylalanine ammonia-lyase loci during elicitation. The combinatorial action of these mechanisms enables spatiotemporal precision in cinnamyloxybenzene production, allocating resources toward defense when required without constitutive metabolic burden.
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